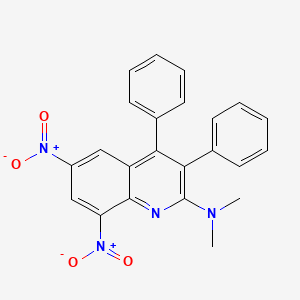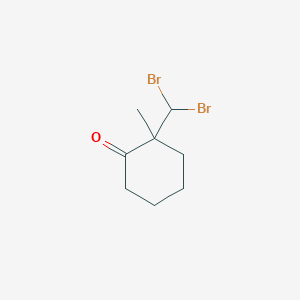
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a propenyl group, suggests potential reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- typically involves multi-step organic reactions. A common approach might include the chlorination of a pyrrolidinone precursor followed by the introduction of the propenyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be crucial due to the handling of chlorinated intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove chlorine atoms or alter the propenyl group.
Substitution: Nucleophilic substitution reactions might replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce azide or hydroxyl groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity might be exploited in the development of bioactive compounds or probes for biological studies.
Medicine: The compound could serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, it might be used to create polymers or other advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of multiple chlorine atoms and a propenyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog without the chlorinated and propenyl groups.
3,3-Dichloro-2-pyrrolidinone: Lacks the chloromethyl and propenyl groups.
4-(Chloromethyl)-2-pyrrolidinone: Does not have the dichloro and propenyl groups.
Uniqueness
The unique combination of chlorine atoms and a propenyl group in 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- distinguishes it from other pyrrolidinone derivatives
Properties
CAS No. |
61213-07-8 |
|---|---|
Molecular Formula |
C8H10Cl3NO |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
3,3-dichloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c1-2-3-12-5-6(4-9)8(10,11)7(12)13/h2,6H,1,3-5H2 |
InChI Key |
WBGRZWOLIHENGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(C(C1=O)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
